1-(azetidin-1-ylmethyl)cyclohexan-1-ol
Overview
Description
1-(azetidin-1-ylmethyl)cyclohexan-1-ol is a cyclic compound with the molecular formula C11H21NO. It is a chiral molecule with two enantiomers, ®-1-(azetidin-1-ylmethyl)cyclohexan-1-ol and (S)-1-(azetidin-1-ylmethyl)cyclohexan-1-ol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with azetidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
1-(azetidin-1-ylmethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines.
Scientific Research Applications
1-(azetidin-1-ylmethyl)cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(azetidin-1-ylmethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(azetidin-1-ylmethyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
1-[(Pyrrolidin-1-yl)methyl]cyclohexan-1-ol: This compound has a similar structure but contains a pyrrolidine ring instead of an azetidine ring. It may exhibit different chemical and biological properties due to the difference in ring size and nitrogen atom positioning.
1-[(Morpholin-1-yl)methyl]cyclohexan-1-ol: This compound contains a morpholine ring, which can influence its reactivity and interactions with biological targets.
1-[(Piperidin-1-yl)methyl]cyclohexan-1-ol:
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(azetidin-1-ylmethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10(5-2-1-3-6-10)9-11-7-4-8-11/h12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTVUGPQCAFPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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